molecular formula C11H12O2 B8638463 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

Cat. No. B8638463
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)- is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3

InChI Key

BTSZEPMWUWYLCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 ml single neck flask was charged 13.6 g (100 mmoles,1.0 eq) of o-methoxybenzaldehyde dissolved in 30 ml of acetone. To this was added 5 g of 10% aqueous sodium hydroxide solution (12.5 mmoles, 0.125 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 14.5 g of 4-(2-methoxyphenyl)-3-buten-2-one as a faintly yellow oil in 82.3% yield.
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13.6 g
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50 mL
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100 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

o-Anisalacetone is prepared by adding 70 ml of 10% aqueous sodium hydroxide to 7.7 moles of acetone, 280 ml of water, and 2.8 moles of o-anisaldehyde, slowly with cooling to maintain the temperature in the range of 25°-31° C. Another 2 hours stirring followed by acidification, separation of layers, dehydration with acid in benzene at reflux, and finally distillation at reduced pressure gives the crude o-anisalacetone.
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70 mL
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7.7 mol
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2.8 mol
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280 mL
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Synthesis routes and methods IV

Procedure details

Synthesis of HPIs of the disclosure can be performed by any means by one of skill in the art. However, an example of synthesis of HPI-1 is provided. HPI-1 can be readily prepared in a one-pot synthesis using the Hantzsch reaction (Loev et al., J. Pharm. Pharmacol. (1972) 24:917-918) (see also FIG. 10 panel A-B). This synthetic transformation generates the dihydropyridyl pharmacophore from an aldehyde, two 1,3-diones, and ammonia acetate in high yields. First, one of the 1,3-diones was prepared in two synthetic steps (FIG. 10, panel A). 4-(2-methoxyphenyl)but-3-en-2-one was synthesized by an aldol condensation of 2-methoxybenzaldehyde and acetone, followed by dehydration. Reaction of the α,β-unsaturated ketone product with ethyl malonate generated an ester intermediate, which yielded the desired aryl-substituted 1,3-dione upon decarboxylation. HPI-1 was then synthesized by heating a mixture of the aryl-substituted 1,3-dione, 3-hydroxybenzaldehyde, 2-methoxyethyl acetoacetate, ammonium acetate, and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM.BF4) (FIG. 10, panel B). Purification by silica gel chromatography yielded the final product as a mixture of four diastereomers in 63% overall yield. Using this procedure, it is possible to synthesize gram quantities of HPI-1, which would be sufficient for both research and clinical applications. HPI-1 derivatives set forth in Table II were similarly prepared.
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dihydropyridyl
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aldehyde
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Synthesis routes and methods V

Procedure details

2-Methoxy-benzaldehyde (5 g, 36 mmol) was suspended in a mixture of acetone/water (5 ml/5 ml). A 1% aqueous solution of sodium hydroxide (10 ml) was slowly added to the reaction mixture. The reaction mixture was heated to 65° C. and stirred for 1.5 h. The reaction mixture was cooled to ambient temperature, water (20 ml) and toluene (20 ml) were added to the flask. The organic phase was separated, washed with brine and dried with MgSO4. The solution was filtered and the solvent removed in vacuo to give the required product as a yellow powder. The title compound was used in the next step without further purification.
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5 g
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10 mL
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20 mL
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20 mL
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